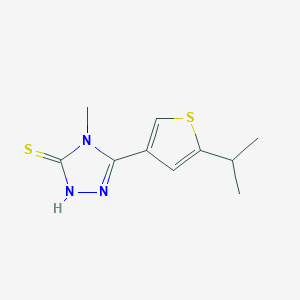

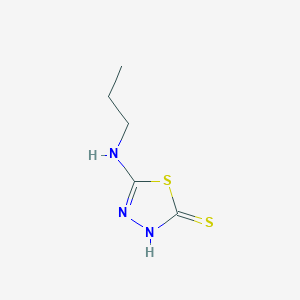

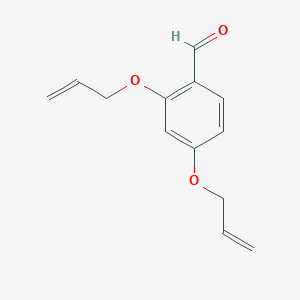

5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, a heterocyclic system that has garnered significant interest in various fields such as medicine, pharmacy, agriculture, and material science due to its diverse pharmacological properties. The triazole ring system, in particular, is known for its high efficiency and low toxicity, making it a promising scaffold for the development of new chemical entities with potential biological activities .

Synthesis Analysis

The synthesis of triazole derivatives typically involves classical methods of organic synthesis, utilizing starting materials that can undergo cyclization and further chemical transformations to yield a variety of alkyl derivatives. For instance, the synthesis of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols involves the use of thiophene as a starting material, which is then subjected to reactions such as nucleophilic substitution and heterocyclization to introduce the triazole ring and the thiol group . Similarly, the synthesis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiols starts with the cyclization of potassium 2-acetylhydrazinecarbodithioate in hydrazine hydrate to introduce the triazole core .

Molecular Structure Analysis

The molecular structure of triazole derivatives is confirmed using modern physical-chemical methods of analysis, including 1H NMR spectroscopy, elemental analysis, and chromatography-mass spectrometry. These techniques ensure the correct identification of the synthesized compounds and their structural integrity. The presence of substituents like the isopropyl group on the thiophene ring and the methyl group on the triazole ring can significantly influence the compound's electronic distribution and, consequently, its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation, cyclo-condensation, and reactions with aromatic aldehydes, to yield a wide array of compounds with different substituents and properties. These reactions are often carried out in the presence of catalysts or specific reagents that facilitate the transformation of the triazole core into more complex structures with potential pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are studied using methods described in pharmacopeias, which include assessments of solubility, melting points, and chromatographic profiles. These properties are crucial for predicting the compound's behavior in biological systems and its suitability for drug development. The physicochemical properties are also indicative of the compound's stability and can guide further modifications to optimize its pharmacokinetic and pharmacodynamic profiles .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds related to 1,2,4-triazole-3-thiols, like 5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, have been studied for their antimicrobial properties. Research has demonstrated that various derivatives of this compound exhibit moderate to good antimicrobial activity against a range of microorganisms. This includes activity against both gram-positive and gram-negative bacteria, making them potential candidates for developing new antimicrobial agents (Bayrak et al., 2009).

Insecticidal Activity

Research into 1,2,4-triazole derivatives has also uncovered their potential as insecticides. Studies have shown that some derivatives, similar in structure to 5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, display significant insecticidal activity. This suggests a potential application in agricultural pest control (Maddila et al., 2015).

Corrosion Inhibition

Studies have indicated that certain 1,2,4-triazole-3-thiol derivatives can act as effective corrosion inhibitors. This application is particularly relevant in industrial settings where metal corrosion can be a significant issue. The effectiveness of these compounds in protecting metals like steel in acidic environments has been demonstrated, which could be extended to similar compounds like 5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (Yadav et al., 2013).

Analgesic and Antioxidant Activities

Derivatives of 1,2,4-triazole have been synthesized and evaluated for their analgesic and antioxidant properties. The research suggests that certain derivatives possess significant analgesic and antioxidant effects, which could be extrapolated to the applications of 5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol in pharmaceuticals (Karrouchi et al., 2016).

Propiedades

IUPAC Name |

4-methyl-3-(5-propan-2-ylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S2/c1-6(2)8-4-7(5-15-8)9-11-12-10(14)13(9)3/h4-6H,1-3H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZJKSFICYLCHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CS1)C2=NNC(=S)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409321 |

Source

|

| Record name | 4-Methyl-5-[5-(propan-2-yl)thiophen-3-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

588687-48-3 |

Source

|

| Record name | 4-Methyl-5-[5-(propan-2-yl)thiophen-3-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)

![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)

![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)

![4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine](/img/structure/B1276259.png)